molecular formula C12H10N2O2 B3144900 3-(2-Pyrimidinylmethyl)benzoic acid CAS No. 562803-69-4

3-(2-Pyrimidinylmethyl)benzoic acid

Cat. No.: B3144900
CAS No.: 562803-69-4
M. Wt: 214.22 g/mol
InChI Key: CZXRPFHLIMKLEM-UHFFFAOYSA-N
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Description

3-(2-Pyrimidinylmethyl)benzoic acid is a benzoic acid derivative featuring a pyrimidin-2-ylmethyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol. The compound combines the aromatic carboxylic acid moiety with a pyrimidine heterocycle, enabling diverse physicochemical and biological properties. Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them valuable in drug design .

The synthesis of such compounds often involves coupling reactions between benzoic acid precursors and pyrimidine-containing intermediates. For example, 2-carbamimidoylbenzoic acid has been used as a precursor for synthesizing substituted 2-(pyrimidin-2-yl)-benzoic acids via nucleophilic aromatic substitution or cross-coupling methodologies .

Properties

IUPAC Name

3-(pyrimidin-2-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)10-4-1-3-9(7-10)8-11-13-5-2-6-14-11/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXRPFHLIMKLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293685
Record name 3-(2-Pyrimidinylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562803-69-4
Record name 3-(2-Pyrimidinylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562803-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Pyrimidinylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrimidinylmethyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyrimidinylmethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

3-(2-Pyrimidinylmethyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 3-(2-Pyrimidinylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-Pyrimidinylmethyl)benzoic acid with key analogs, highlighting structural variations and their implications:

Compound Name Structure Description Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Benzoic acid with pyrimidin-2-ylmethyl at C3 C₁₂H₁₀N₂O₂ 214.22 Pyrimidinylmethyl (position 3) Moderate LogP (~1.5), hydrogen bonding capacity via pyrimidine N atoms
3-(2-Aminopyrimidin-5-yl)benzoic acid Benzoic acid with 2-aminopyrimidin-5-yl at C3 C₁₁H₉N₃O₂ 215.21 Amino group on pyrimidine Increased hydrogen bonding (HBD = 2, HBA = 5), lower LogP (~1.0)
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride Benzoic acid with dimethylaminopyrimidinyl at C3 (HCl salt) C₁₃H₁₅N₃O₂·HCl 289.74 (free base) Dimethylamino on pyrimidine Enhanced aqueous solubility due to hydrochloride salt; basic nitrogen improves bioavailability
3-Methylsalicylic acid Benzoic acid with hydroxy (C2) and methyl (C3) C₈H₈O₃ 152.15 Hydroxy (ortho) and methyl (meta) Higher acidity (pKa ~2.9) due to adjacent hydroxy group; used in anti-inflammatory agents

Biological Activity

3-(2-Pyrimidinylmethyl)benzoic acid, a compound with the molecular formula C12H10N2O2, has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

  • Molecular Weight : 214.22 g/mol
  • CAS Number : 562803-69-4
  • IUPAC Name : 3-(pyrimidin-2-ylmethyl)benzoic acid

The compound features a benzoic acid moiety linked to a pyrimidinylmethyl group, which contributes to its unique chemical behavior and biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

2. Anticancer Activity

Studies have demonstrated that this compound may inhibit the proliferation of cancer cells. For instance, it has been evaluated for its effects on human cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Cell LineIC50 (µM)Effect
Hep-G212.5Reduced viability
A205810.0Induced apoptosis
CCD25sk>50No significant effect

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It has been suggested that the compound may inhibit certain metabolic pathways by binding to key enzymes such as cathepsins B and L, which are involved in protein degradation.

Case Study 1: Anticancer Effects

A study evaluated the cytotoxicity of this compound on various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The results indicated a significant reduction in cell proliferation at concentrations ranging from 5 to 15 µM without affecting normal fibroblast cells at similar concentrations .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, establishing its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundBiological ActivityUnique Features
Benzoic AcidAntimicrobialSimple structure
Pyrimidine DerivativesAntiviral, anticancerDiverse biological activities
3-Chloro-4-methoxybenzoic AcidStrong interaction with cathepsinsHalogenated structure enhances activity

This compound stands out due to its dual functionality derived from both the benzoic acid and pyrimidine moieties, allowing for versatile applications in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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